molecular formula C14H12O B8585462 2,7-dimethyldibenzofuran CAS No. 51801-70-8

2,7-dimethyldibenzofuran

Cat. No.: B8585462
CAS No.: 51801-70-8
M. Wt: 196.24 g/mol
InChI Key: AFXREXXZVMTNJQ-UHFFFAOYSA-N
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Description

2,7-dimethyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by two benzene rings fused to a central furan ring, with methyl groups attached at the 2 and 7 positions. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyldibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of dibenzofuran with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of raw materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyldibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common for this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, quinones, and dihydro compounds, which have various applications in organic synthesis and material science.

Scientific Research Applications

2,7-dimethyldibenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-dimethyldibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as mTOR and PARP . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2,7-dimethyldibenzofuran can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound without methyl groups.

    2,6-Dimethyldibenzo[b,d]furan: A similar compound with methyl groups at different positions.

    Usnic Acid: A dibenzofuran derivative with additional functional groups and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

CAS No.

51801-70-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2,7-dimethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8H,1-2H3

InChI Key

AFXREXXZVMTNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C2C=CC(=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

By treating 3,4'-dimethyldiphenyl ether under the same conditions as in Example 6 except that 5 ml of ethylene diacetate was added, 2.7 g (14 m. moles) of 2,7-dimethyldibenzofuran and 0.27 g (0.69 m. mole) of the dimer were obtained. The obtained 2,7-dimethyldibenzofuran melted at 82°-83° C. and was in the form of white needle crystals.
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